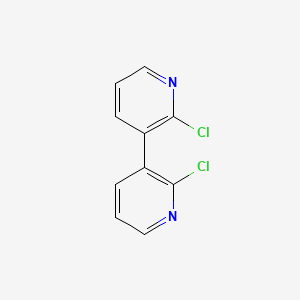

2,2'-二氯-3,3'-联吡啶

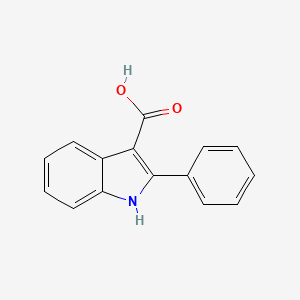

描述

2,2’-Dichloro-3,3’-bipyridine is a type of bipyridine, which is a chelating ligand that forms complexes with most transition metal ions . It is used widely in electroluminescent devices . It is available for purchase as a laboratory chemical .

Synthesis Analysis

The synthesis of bipyridine compounds like 2,2’-Dichloro-3,3’-bipyridine often involves metal-catalyzed cross-coupling reactions . For example, the couplings can be efficiently catalyzed by NiCl2·6H2O without external ligands to give 2,2’-bipyridines in high yield .Molecular Structure Analysis

The molecular structure of 2,2’-Dichloro-3,3’-bipyridine is similar to other bipyridines. Bipyridines are known to have an octahedral arrangement, with bipyridine and pyridine forming one triangle and the three carbonyl groups forming the opposite triangle of the octahedron .Chemical Reactions Analysis

Bipyridine-based cobalt complexes, which can be formed using 2,2’-Dichloro-3,3’-bipyridine, act as direct redox mediators in photosystem I-based biophotovoltaic devices . They have appropriate midpoint potentials for electron donation to photosystem I .科学研究应用

化学反应性和结构分析

2,2'-二氯-3,3'-联吡啶在与[Ru]2+中心配位后表现出显著的化学反应性变化。当配位时,化合物中的氯原子变得更容易受到亲核取代的影响。这一现象在一项研究中得到探讨,该研究还分析了各种相关化合物的X射线结构。计算计算揭示了这些化合物中亲核取代的活化能障碍的见解 (Adamczak, Howard, & Wheeler, 2019)。

催化剂开发

在另一项研究中,开发了一种基于2,2'-联吡啶的离子液体作为合成各种黄色素衍生物的新型催化剂。这种催化剂在无溶剂条件下有效促进了这些合成反应,具有易于制备、温和的反应条件和优异的产率等优点 (Shirini et al., 2014)。

光电池研究

一项涉及2,2'-联吡啶的[Cr(L)(2)(NCS)(2)]X络合物的研究探讨了它们作为光电池中二异硫氰酸双(2,2'-联吡啶-4,4'-二羧酸)钌(III)的氧化还原不活跃替代体的用途。这项研究提供了这些络合物中阳离子和阴离子之间的电荷转移相互作用的见解 (Walter & Elliott, 2001)。

手性分离和立体选择性相互作用

一项研究调查了形状和电子性质对多卤代4,4'-联吡啶对映体分离的影响。研究突出了卤键相互作用在分离过程中的作用,有助于理解手性区分中涉及的分子相互作用 (Peluso, Mamane, Aubert, & Cossu, 2014)。

药物开发

提出了一种涉及3,3',5,5'-四氯-2-碘-4,4'-联吡啶的新型化学骨架,用于设计新的甲状腺素转运蛋白(TTR)纤维生成抑制剂。这项研究显示出对淀粉样蛋白纤维形成的有希望的抑制活性,展示了碘化的4,4'-联吡啶核在药物开发中的潜力 (Dessì et al., 2020)。

光物理性质

一项研究探讨了含有2,2'-联吡啶的钌(II)络合物的光物理性质。这些络合物展示了独特的发光性质,可能有助于开发用于光驱动的纳米尺度电子设备或机械装置 (Balzani, Bergamini, Marchioni, & Ceroni, 2006)。

安全和危害

未来方向

The future directions for 2,2’-Dichloro-3,3’-bipyridine and other bipyridines involve their use in sustainable energy production . For example, they can be used in the development of low-cost, carbon-neutral energy production methods, such as biophotovoltaic devices . There is also ongoing research into the development of novel synthetic transformations and the design and development of new materials .

属性

IUPAC Name |

2-chloro-3-(2-chloropyridin-3-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl2N2/c11-9-7(3-1-5-13-9)8-4-2-6-14-10(8)12/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGCBXWMUKMWBSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)Cl)C2=C(N=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20536699 | |

| Record name | 2,2'-Dichloro-3,3'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20536699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2'-Dichloro-3,3'-bipyridine | |

CAS RN |

97033-27-7 | |

| Record name | 2,2'-Dichloro-3,3'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20536699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B1625582.png)

![1-[(Methylthio)methyl]ethyl acetate](/img/structure/B1625589.png)